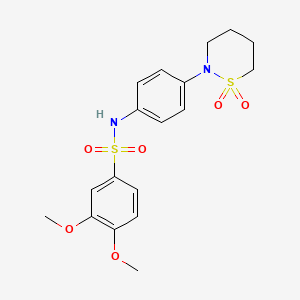
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H22N2O6S2 and its molecular weight is 426.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound featuring a unique combination of a thiazinane ring and a sulfonamide moiety. Its structural characteristics suggest potential biological activities that warrant investigation in medicinal chemistry.
Structural Features
The compound's molecular formula is C18H22N2O6S2, with a molecular weight of 426.5 g/mol. The presence of both the dioxido group and the thiazinane structure enhances its reactivity and interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C18H22N2O6S2 |
| Molecular Weight | 426.5 g/mol |
| Key Functional Groups | Dioxido, Thiazinane, Sulfonamide |
Biological Activity
Research indicates that compounds containing thiazinane and related heterocycles often exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Potential : Similar compounds have shown efficacy against cancer cell lines, indicating that this compound may also exhibit anticancer activity.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which could translate into therapeutic benefits.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The thiazinane ring may facilitate binding to biological targets, leading to modulation of their activity.
Case Studies and Experimental Data
Recent studies have explored the biological activity of similar compounds. For instance:
- Antimicrobial Studies : A derivative with a thiazinane moiety demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics.
- Anticancer Assays : In vitro assays on cancer cell lines indicated that compounds with similar structural features inhibited cell proliferation effectively. The IC50 values were comparable to established anticancer agents.
- In Vivo Studies : Animal models treated with sulfonamide derivatives exhibited reduced inflammation and improved recovery rates from induced infections.
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Preparation of Thiazinane Ring : Starting from appropriate precursors, the thiazinane ring is synthesized through cyclization reactions.
- Functionalization : Subsequent reactions introduce the dioxido group and sulfonamide functionalities.
- Purification : The final product is purified using chromatographic techniques to ensure high yield and purity.
特性
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-25-17-10-9-16(13-18(17)26-2)28(23,24)19-14-5-7-15(8-6-14)20-11-3-4-12-27(20,21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQLEUVADBFSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














